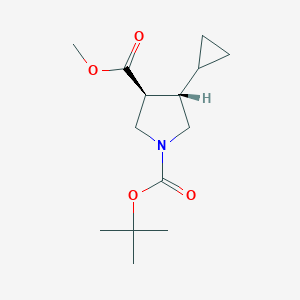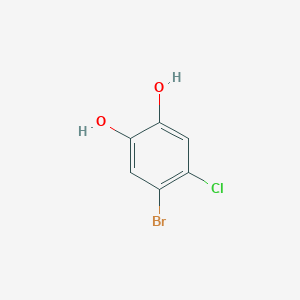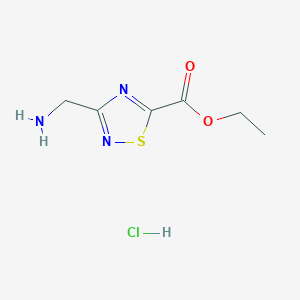![molecular formula C14H12N2 B6596813 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine CAS No. 521984-94-1](/img/structure/B6596813.png)
1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the CAS Number: 521984-94-1 . It has a molecular weight of 208.26 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine”, has been reported in the literature . These compounds have shown potent activities against FGFR1, 2, and 3 .
Molecular Structure Analysis
The molecular formula of “1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine” is C14H12N2 . The InChI Code is 1S/C14H12N2/c1-16-13(11-6-3-2-4-7-11)10-12-8-5-9-15-14(12)16/h2-10H,1H3 .
Chemical Reactions Analysis
The 1H-pyrrolo[2,3-b]pyridines, including “1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine”, are known to undergo various chemical reactions such as nitration, nitrosation, bromination, iodination, and reaction with Mannich bases .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine” are not explicitly mentioned in the search results. However, its molecular weight is 208.26 .
Scientific Research Applications
Synthesis Methods
- Reactions with Nitriles : β-(lithiomethyl)azines react with benzonitrile, forming intermediates that cyclize into 2-phenyl[1H]-pyrrolo[2,3-b]pyridine. This reaction type extends to various nitriles and β-methylazines (Davis, Wakefield, & Wardell, 1992).
- Multiple Synthetic Routes : Several methods, including modifications of Madelung- and Fischer-syntheses of indoles, are used for synthesizing 1H-pyrrolo[2,3-b]pyridines. These compounds undergo various reactions like nitration, bromination, and iodination predominantly at the 3-position (Herbert & Wibberley, 1969).
Chemical Properties and Applications
- Efficient Synthesis Techniques : An efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride has been achieved, demonstrating the method's applicability for various N6-substituted analogues (Nechayev et al., 2013).
- Optical and Structural Characteristics : The optical and structural properties of pyrazolo pyridine derivatives, including 1H-pyrrolo[2,3-b]pyridines, have been investigated for applications in devices like photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).
Biological Applications
- Antitumor Activity : Novel 1H-pyrrolo[2,3-b]pyridine derivatives exhibit significant antitumor activity in models of diffuse malignant peritoneal mesothelioma, acting as cyclin-dependent kinase 1 inhibitors (Carbone et al., 2013).
- Antibacterial and Antimicrobial Activities : Some pyrrolo[3,4-c]pyridine derivatives demonstrate antibacterial and antimicrobial activities, particularly against C. albicans and S. aureus (Wójcicka et al., 2017).
Mechanism of Action
The mechanism of action of “1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine” is not explicitly mentioned in the search results. However, it’s worth noting that 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, and therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Future Directions
The future directions for “1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine” and its derivatives could involve further exploration of their potential as FGFR inhibitors, given their potent activities against FGFR1, 2, and 3 . This could be particularly relevant in the context of cancer therapy, where abnormal activation of FGFR signaling pathway plays an essential role .
properties
IUPAC Name |
1-methyl-2-phenylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-16-13(11-6-3-2-4-7-11)10-12-8-5-9-15-14(12)16/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAXSKMYFNRNMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478416 | |
| Record name | 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
521984-94-1 | |
| Record name | 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B6596747.png)






![2-[(E)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6596806.png)
![1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B6596820.png)


